

Phenylpiperazine Analogs: A Head-to-Head Comparison of Receptor Binding Affinities

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Compound of Interest

Compound Name: 1-[2-(Methylsulphonyl)phenyl]piperazine

Cat. No.: B1310665

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various phenylpiperazine analogs based on their binding affinities to key central nervous system (CNS) receptors. The data presented herein has been compiled from a range of preclinical studies to facilitate the selection and development of compounds with desired pharmacological profiles.

Data Presentation: Receptor Binding Affinities (K_i, nM)

The following table summarizes the in vitro binding affinities (K_i values in nanomolar concentrations) of a selection of phenylpiperazine analogs for various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Lower K_i values indicate higher binding affinity.

Compound	5-HT 1A	5-HT 2A	5-HT 2C	5-HT 7	D1	D2	D3	D4	α1 A	α1 B	α1 D	α2 A	α2 B	α2 C
Series 1: Thioprophe ne/Thiazole Phenylpiperazines														
Compound 6a	199	-	-	73.6	>1500	>1500	0.2	>1500	9.8	>100	16.6	15.2	>100	27.1
Compound 7a	14.3	-	-	-	-	-	-	-	-	-	-	-	-	-
Series 2: Metho														

xyp

he

nyl/

Dic

hlo

rop

he

nyl

Ph

eny

lpip

era

zin

es

Co

mp Hig

ou h

nd Affi

12 nity

b

40-

53

0.3

-0.

9

Co

mp Hig

ou h

nd Affi

12c nity

40-

53

0.3

-0.

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Co

mp Hig

ou h

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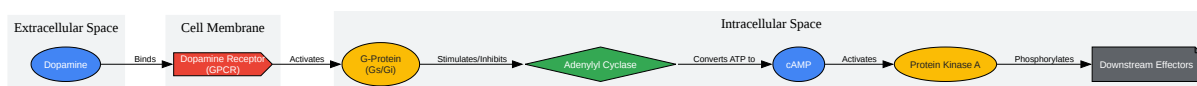
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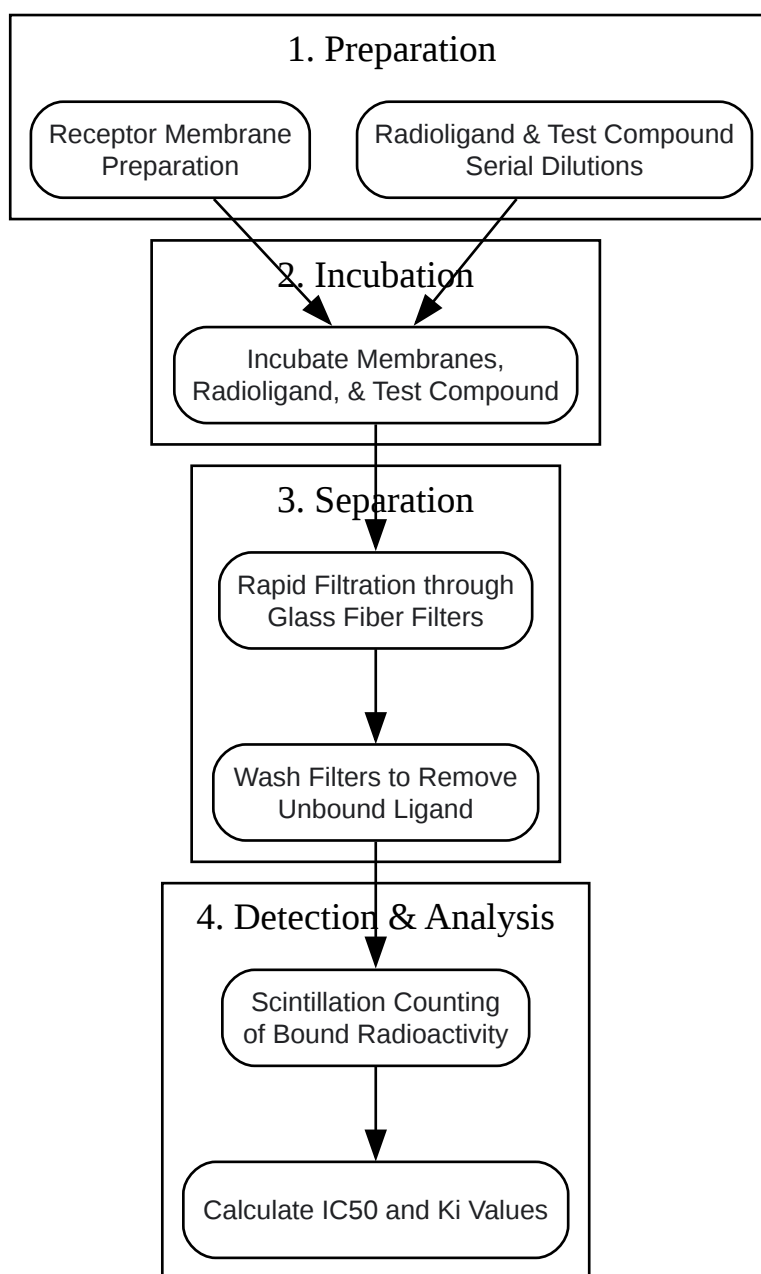
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Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Note: "High Affinity" indicates that the source paper reported high affinity without providing a specific Ki value. A dash (-) indicates that data was not available in the cited sources.

Signaling Pathways

Phenylpiperazine analogs exert their effects by modulating the signaling pathways of their target receptors. The following diagrams illustrate the canonical signaling cascades for serotonin and dopamine receptors, which are primary targets for this class of compounds.





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